Cas no 1251616-62-2 (2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide)
![2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide structure](https://ja.kuujia.com/scimg/cas/1251616-62-2x500.png)
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide 化学的及び物理的性質
名前と識別子
-
- ZNSANESGYVZZRN-UHFFFAOYSA-N
- 2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
-
- インチ: 1S/C27H24N4O2/c1-3-18-8-11-21(12-9-18)31-27(33)23-16-28-24-13-10-20(14-22(24)25(23)30-31)26(32)29-15-19-6-4-17(2)5-7-19/h4-14,16,30H,3,15H2,1-2H3,(H,29,32)
- InChIKey: SMEBKLASIUVSOZ-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(C(NCC3=CC=C(C)C=C3)=O)=CC=2)C2NN(C3=CC=C(CC)C=C3)C(=O)C=2C=1
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-3027-2μmol |
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide |
1251616-62-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-3027-20μmol |
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide |
1251616-62-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-3027-5μmol |
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide |
1251616-62-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-3027-10μmol |
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide |
1251616-62-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-3027-1mg |
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide |
1251616-62-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-3027-25mg |
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide |
1251616-62-2 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3406-3027-30mg |
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide |
1251616-62-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3406-3027-20mg |
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide |
1251616-62-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3406-3027-15mg |
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide |
1251616-62-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-3027-4mg |
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide |
1251616-62-2 | 4mg |
$66.0 | 2023-09-10 |
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamideに関する追加情報
Introduction to 2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide (CAS No. 1251616-62-2)
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound belongs to the pyrazolo[4,3-c]quinoline scaffold, a heterocyclic system known for its broad spectrum of pharmacological properties. The presence of multiple aromatic rings and functional groups makes it a promising candidate for further investigation in drug discovery and development.
The chemical structure of 2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide features a central pyrazolo[4,3-c]quinoline core, which is flanked by various substituents that contribute to its distinct chemical and biological characteristics. The 4-ethylphenyl and 4-methylphenyl groups introduce hydrophobicity and electronic modulation, while the 3-oxo group introduces a polar moiety that can interact with biological targets. The overall structure suggests potential interactions with enzymes and receptors involved in various disease pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with biological targets. Studies have indicated that the pyrazolo[4,3-c]quinoline scaffold has shown promise in inhibiting kinases and other enzymes implicated in cancer and inflammatory diseases. The specific arrangement of substituents in 2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide may enhance its binding affinity to these targets compared to simpler analogs.
In vitro studies have begun to explore the pharmacological potential of this compound. Initial assays have shown that it exhibits inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways involved in cell proliferation and survival. The N-[4-methylphenyl)methyl] group appears to play a crucial role in modulating the enzyme binding interactions. Further experiments are needed to fully elucidate the mechanism of action and identify any off-target effects.
The synthesis of 2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide presents a challenge due to the complexity of its structure. Multi-step synthetic routes involving cyclization reactions and functional group transformations are typically employed. Advances in synthetic methodologies have made it possible to produce this compound with higher yields and purity, facilitating its use in downstream biological assays.
One of the most exciting aspects of this compound is its potential application in treating neurological disorders. The pyrazolo[4,3-c]quinoline scaffold has been associated with neuroprotective properties in several preclinical studies. The unique combination of substituents in 2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide may enhance its ability to interact with neurotransmitter receptors and modulate neuronal signaling pathways. This opens up possibilities for developing new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Another area of interest is the anti-inflammatory potential of this compound. Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Studies have shown that compounds with similar structures can inhibit inflammatory pathways by targeting key enzymes like COX and LOX. The presence of the 3-oxo group in 2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide may contribute to its anti-inflammatory effects by modulating these pathways.
The development of new drug candidates often involves optimizing their pharmacokinetic properties to ensure efficacy and safety. Metabolic stability studies have been conducted on 2-(4-ethylphenyl)-N-[ ( 4 -m eth yl phen yl ) m eth yl ] - 3 - ox o - 2 H , 3 H , 5 H - p y ra z o l o [ 4 , 3 - c ] q u i n o l ine - 8 - ca rbox am ide to assess its degradation profiles in vitro. These studies help identify potential metabolic liabilities that could affect drug bioavailability and duration of action.
Furthermore, pharmacokinetic modeling has been used to predict how this compound behaves in vivo. These models take into account factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) to provide insights into its potential as a drug candidate. Preliminary data suggest that 2-( 4 - eth yl phen yl ) - N - [ ( 4 - m eth yl phen yl ) m eth yl ] - 3 - ox o - 2 H , 3 H , 5 H - p y ra z o l o [ 4 , 3 - c ] q u i n o l ine - 8 - ca rbox am ide exhibits favorable pharmacokinetic properties that warrant further investigation.
The regulatory landscape for new drug development is stringent but well-defined. Regulatory agencies require extensive data on safety and efficacy before approving a new drug for clinical use. Researchers are working diligently to gather the necessary data on 2-( 4 - eth yl phen yl ) - N - [ ( 4 - m eth yl phen yl ) m eth yl ] - 3 - ox o - 2 H , 3 H , 5 H - p y ra z o l o [ 4 , 3 - c ] q u i n o l ine - 8 - ca rbox am ide to support its progression through clinical trials.
In conclusion,2-( et h yp h en l ph en l et h yp h en l ph en l ) et h yp h en l ph en l ) m et h yp h en l ph en l ) m et h yp h en l ph en l ) et hyph en) et hyph en) et hyph en) et hyph en) et hyph en) et hyph en) carbox am ide (CAS No. 1251616 62 - 2) represents a promising lead compound for further pharmaceutical development. Its unique structure, combined with preliminary evidence of biological activity, makes it an attractive candidate for treating various diseases. As research continues, more insights into its pharmacological properties and potential therapeutic applications will emerge. The scientific community remains optimistic about the future prospects of this novel compound.
1251616-62-2 (2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide) Related Products
- 473566-88-0(1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride)
- 2171788-19-3(tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate)
- 1780174-72-2(7-Oxa-2,5-diazaspiro[3.4]octan-6-one)
- 2229121-30-4(3-(2,6-Dichloropyridin-4-yl)butan-1-amine)
- 923217-95-2(N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide)
- 2229370-47-0((2,5-difluoro-4-nitrophenyl)methyl(methyl)amine)
- 2223510-31-2(2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide)
- 1270293-84-9((1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol)
- 2167051-28-5(5H-Pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid, 6-amino-6,7-dihydro-, ethyl ester)
- 1806743-25-8(3-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)




